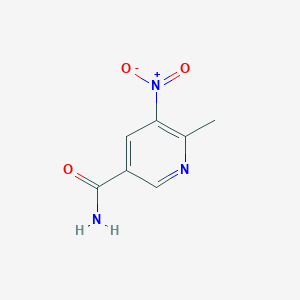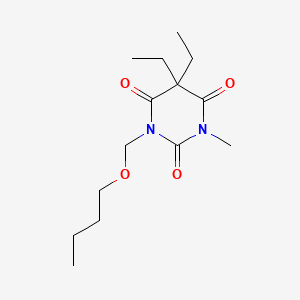
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butoxymethyl, diethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation to form a chalcone derivative, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine as a catalyst and ammonium chloride to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学的研究の応用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including antihypertensive, anti-HIV, and antitumor activities.
Material Science: The compound’s unique structure makes it a candidate for studying supramolecular chemistry and hydrogen bonding.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to the development of novel materials and drugs.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel modulator, influencing cellular processes by binding to calcium channels and altering their function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dimethylbarbituric Acid: Shares a similar pyrimidine core structure and is used in similar synthetic applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a triazine ring and exhibit similar chemical reactivity and applications in material science.
Uniqueness
Its butoxymethyl, diethyl, and methyl groups provide distinct steric and electronic effects, making it a valuable compound for targeted research and development .
特性
CAS番号 |
50884-86-1 |
|---|---|
分子式 |
C14H24N2O4 |
分子量 |
284.35 g/mol |
IUPAC名 |
1-(butoxymethyl)-5,5-diethyl-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H24N2O4/c1-5-8-9-20-10-16-12(18)14(6-2,7-3)11(17)15(4)13(16)19/h5-10H2,1-4H3 |
InChIキー |
RJEBPDNBRDCCJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOCN1C(=O)C(C(=O)N(C1=O)C)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


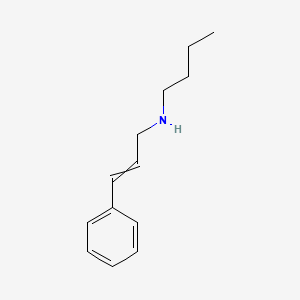
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
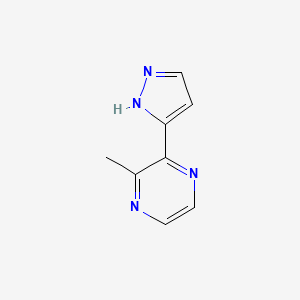
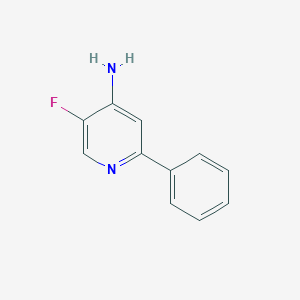
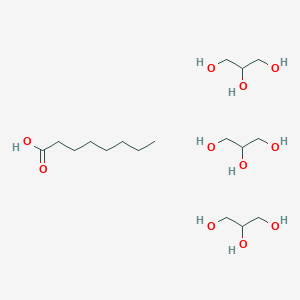
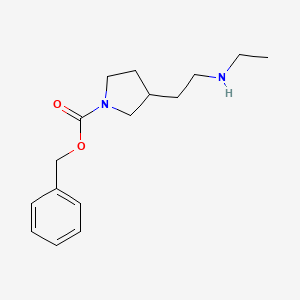
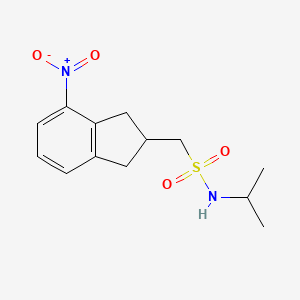
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
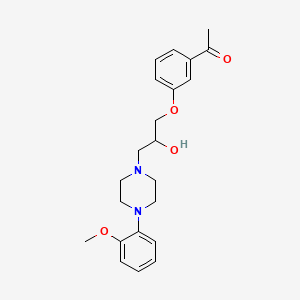
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
